Elvucitabine-13C,15N2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Elvucitabine-13C,15N2 is a stable isotopically labeled analog of elvucitabine, a nucleoside reverse transcriptase inhibitor. Elvucitabine is primarily investigated for its potential use in treating human immunodeficiency virus (HIV) and hepatitis B virus (HBV) infections . The isotopic labeling with carbon-13 and nitrogen-15 makes this compound particularly useful in various scientific research applications, including pharmacokinetic studies and metabolic tracing.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Elvucitabine-13C,15N2 involves multiple steps, starting from L-xylose. The key steps include stereocontrolled β-glycosidation mediated by trimethylsilyl trifluoromethanesulfonate and the use of chloroacetyl groups for the protection of hydroxyl groups . The isotopic labeling is achieved by incorporating carbon-13 and nitrogen-15 labeled precursors during the synthesis process .
Industrial Production Methods
Industrial production of this compound requires specialized facilities to handle isotopically labeled compounds. The process involves the continuous supply of carbon-13 dioxide and nitrogen-15 containing salts in a controlled environment to ensure uniform labeling . The production is typically carried out in closed growth chambers with hydroponic nutrient supply to achieve high degrees of enrichment .
化学反応の分析
Types of Reactions
Elvucitabine-13C,15N2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
科学的研究の応用
Elvucitabine-13C,15N2 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Pharmacokinetic Studies: Used to trace the metabolic pathways and distribution of elvucitabine in the body.
Metabolic Tracing: Helps in studying the metabolic processes in cells and organisms.
Proteomics Research: Used as a biochemical tool to study protein interactions and functions.
Drug Development: Assists in the development of new antiviral drugs by providing insights into the mechanism of action and resistance patterns.
作用機序
類似化合物との比較
Elvucitabine-13C,15N2 is similar in chemical structure to other nucleoside reverse transcriptase inhibitors, such as lamivudine and emtricitabine . it has unique properties due to its isotopic labeling, which makes it particularly useful for research applications. The isotopic labeling allows for precise tracking and analysis in various scientific studies.
List of Similar Compounds
特性
CAS番号 |
1217641-78-5 |
---|---|
分子式 |
C₈¹³CH₁₀FN¹⁵N₂O₃ |
分子量 |
230.17 |
同義語 |
4-Amino-1-[(2S,5R)-2,5-dihydro-5-(hydroxymethyl)-2-furanyl]-5-fluoro-2(1H)-pyrimidinone-13C,15N2; ACH 126443-13C,15N2; L-Fd 4C-13C,15N2; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。